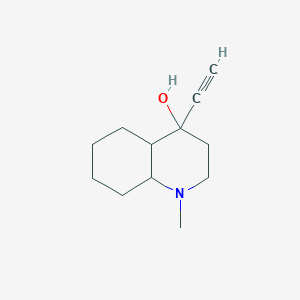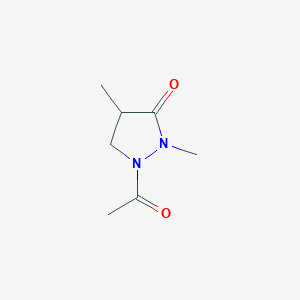
1-Acetyl-2,4-dimethylpyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-2,4-dimethylpyrazolidin-3-one is a heterocyclic organic compound with the molecular formula C7H12N2O2. It belongs to the class of pyrazolidinones, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: 1-Acetyl-2,4-dimethylpyrazolidin-3-one can be synthesized through several methods. One common approach involves the cyclization of 2,4-dimethyl-1,3-diketone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
Step 1: Condensation of 2,4-dimethyl-1,3-diketone with hydrazine hydrate to form a hydrazone intermediate.
Step 2: Cyclization of the hydrazone intermediate under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 2,4-dimethyl-1,3-diketone and hydrazine hydrate.
Reaction Setup: Conducting the condensation and cyclization reactions in large reactors with precise control over temperature, pressure, and pH.
Purification: Crystallization or distillation to isolate and purify the final product.
化学反応の分析
Types of Reactions: 1-Acetyl-2,4-dimethylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Oxidized pyrazolidinone derivatives.
Reduction Products: Reduced forms of the original compound.
Substitution Products: Various substituted pyrazolidinone derivatives depending on the reagents used.
科学的研究の応用
1-Acetyl-2,4-dimethylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Acetyl-2,4-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-Acetyl-2,4-dimethylpyrazolidin-3-one can be compared with other similar compounds, such as:
1-Acetyl-5,5-dimethyl-3-pyrazolidinone: Another pyrazolidinone derivative with similar chemical properties but different substitution patterns.
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one: A chlorinated derivative with distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
1-acetyl-2,4-dimethylpyrazolidin-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-5-4-9(6(2)10)8(3)7(5)11/h5H,4H2,1-3H3 |
InChIキー |
VBXXXSKVOIOFBW-UHFFFAOYSA-N |
正規SMILES |
CC1CN(N(C1=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


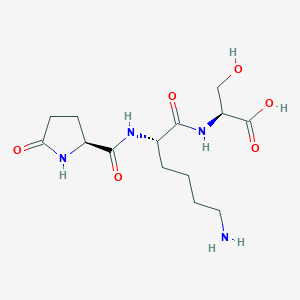
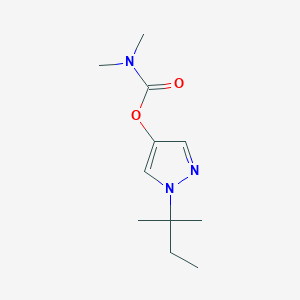
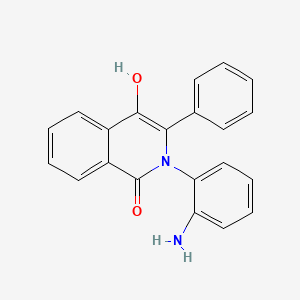


![2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile](/img/structure/B12885059.png)
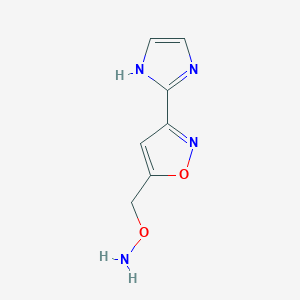
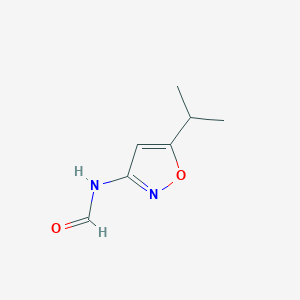
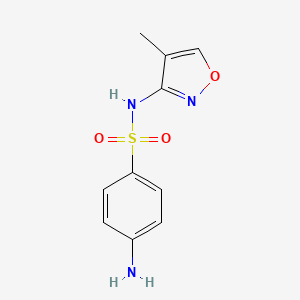
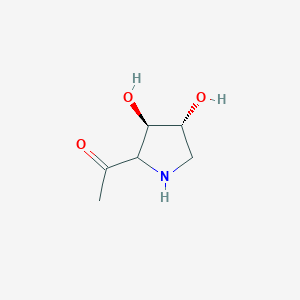
![2-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12885084.png)
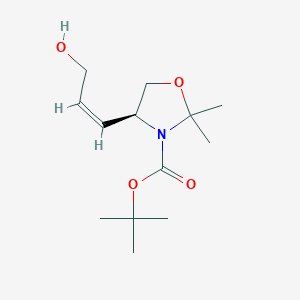
![6-[4-(Butylamino)phenyl]quinoline-5,8-dione](/img/structure/B12885104.png)
